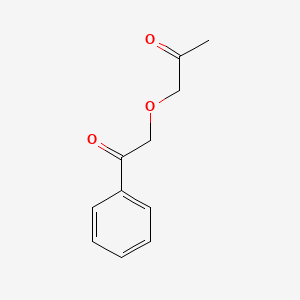

1-(2-Oxo-2-phenylethoxy)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Oxo-2-phenylethoxy)propan-2-one is a ketone-containing aromatic ether characterized by a propan-2-one backbone substituted with a phenylethoxy group. This compound is synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid with a 72% isolated yield . Spectroscopic data align with prior reports (e.g., Chem. Commun., 2013), confirming its structural identity . Its synthetic utility lies in its role as a precursor for complex organic frameworks, particularly in medicinal and materials chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Oxo-2-phenylethoxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with ethyl chloroformate to form an intermediate, which is then reacted with acetone under basic conditions to yield the desired product. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-phenylethoxy)propan-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(2-Oxo-2-phenylethoxy)propan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-phenylethoxy)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-Oxo-2-phenylethoxy)propan-2-one are best contextualized against related propan-2-one derivatives. Below is a systematic comparison:

Structural Analogues with Aromatic Substitutions

Arylbenzofuran Lignans

Compounds such as 1-(6-methoxy-2-(4-methoxyphenyl)-3-methylbenzofuran-5-yl)propan-2-one (isolated from Arctium lappa) share the propan-2-one core but feature fused benzofuran rings and additional methoxy/hydroxy groups . These structural differences confer distinct biological activities, such as antioxidant properties, but reduce synthetic accessibility compared to the target compound, which is synthesized chemically rather than extracted .

1-(4-Hydroxyphenyl)propan-2-one

This derivative lacks the phenylethoxy group but includes a hydroxylated aromatic ring. It is synthesized via demethylation of 1-(4-methoxyphenyl)propan-2-one under acidic conditions . The hydroxyl group enhances polarity, increasing water solubility relative to the target compound’s ethoxy-linked phenyl group .

1-(2-Thienyl)-1-propanone

Replacing the phenyl group with a thienyl moiety alters electronic properties, enhancing reactivity in cross-coupling reactions due to sulfur’s electron-withdrawing effects . Unlike the target compound, this derivative is marketed for scalability in research and production .

Metamnetamide (N-methyl-1-(naphthalen-2-yl)propan-2-one)

This psychoactive derivative substitutes the ethoxy group with a naphthalene ring and an N-methyl group, increasing lipophilicity and CNS penetration . Such modifications highlight the pharmacological versatility of propan-2-one scaffolds but diverge from the target compound’s synthetic applications .

Functionalized Propan-2-ones in Pharmaceuticals

Pharmaceutical Impurities

Impurities like (2RS)-1-[4-(2-Hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (CAS 62572-94-5) include amino and hydroxyl groups, making them more polar and less stable under basic conditions compared to the target compound . These differences necessitate distinct purification strategies (e.g., RP-HPLC for polar impurities vs. silica gel chromatography for the target) .

Data Tables

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Polarity | Solubility Trends |

|---|---|---|---|

| This compound | ~206.24 | Moderate | Soluble in organic solvents |

| 1-(4-Hydroxyphenyl)propan-2-one | ~150.17 | High | Water-miscible |

| 1-(2-Thienyl)-1-propanone | ~126.18 | Moderate | THF, DCM |

Properties

CAS No. |

76089-33-3 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

1-phenacyloxypropan-2-one |

InChI |

InChI=1S/C11H12O3/c1-9(12)7-14-8-11(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |

InChI Key |

QORVTNISAYYBJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COCC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.